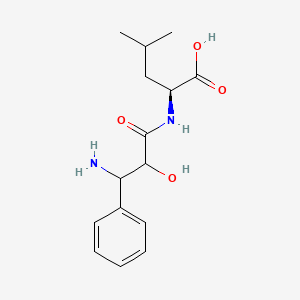
N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a hydroxyl group, and a phenyl group attached to a propanoyl backbone, with an L-leucine moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-leucine and 3-amino-2-hydroxy-3-phenylpropanoic acid.
Coupling Reaction: The key step involves coupling the amino acid with the propanoic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of amides or esters.
Scientific Research Applications
N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenyl group provides hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-valine
- N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-isoleucine
- N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-methionine
Uniqueness
N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine is unique due to its specific combination of functional groups and the presence of the L-leucine moiety. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
62023-20-5 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-2-hydroxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)8-11(15(20)21)17-14(19)13(18)12(16)10-6-4-3-5-7-10/h3-7,9,11-13,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)/t11-,12?,13?/m0/s1 |
InChI Key |
OCOIZFMAOIZHMZ-HIFPTAJRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(C1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















